3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride
Description
Core Molecular Architecture and Stereochemical Features
The fundamental molecular architecture of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride centers around a bicyclic dihydroquinoline framework with a pendant acetic acid moiety attached to the nitrogen atom. The compound exhibits the canonical structure represented by the SMILES notation OC(CN1CCCC2=CC=CC=C12)=O.Cl, which clearly delineates the positioning of functional groups within the molecular framework. The core structure consists of a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle, creating the characteristic dihydroquinoline scaffold that defines this chemical class.
The stereochemical features of this compound are particularly noteworthy due to the presence of the saturated carbons at positions 3 and 4 of the quinoline ring system. These positions introduce conformational flexibility that distinguishes the molecule from its fully aromatic quinoline counterparts. The nitrogen atom at position 1 serves as the attachment point for the acetic acid substituent, creating an N-alkylated derivative that significantly influences the compound's overall three-dimensional structure. The hydrochloride salt formation occurs through protonation, typically at the nitrogen center or the carboxylic acid group, depending on the local chemical environment and pH conditions.
The molecular geometry around the nitrogen center adopts a pyramidal configuration due to the sp3 hybridization imposed by the saturated nature of the dihydroquinoline ring. This geometric arrangement creates distinct spatial orientations for the acetic acid substituent relative to the planar aromatic portion of the molecule. The acetic acid chain extends from the nitrogen center, introducing additional rotational degrees of freedom that contribute to the compound's conformational landscape. These structural features collectively define the unique three-dimensional architecture that governs the compound's physicochemical properties and biological interactions.
The presence of the hydrochloride counterion significantly influences the overall molecular structure through ionic interactions and hydrogen bonding patterns. The chloride anion typically associates with protonated sites within the molecule, creating stabilized ion pairs that affect crystalline arrangements and solution-phase conformations. This ionic character introduces additional complexity to the structural analysis, as the compound exists as a salt rather than a neutral molecular entity. The ionic interactions between the organic cation and chloride anion contribute to the overall stability and solubility characteristics of the compound.
Comparative Analysis with Related Dihydroquinoline Derivatives
A comprehensive comparative analysis reveals significant structural relationships between this compound and other members of the dihydroquinoline family. The compound shares core structural features with (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS: 21298-80-6), which possesses a similar acetic acid substituent but differs in the oxidation state and substitution pattern of the quinoline ring. This related compound exhibits molecular formula C11H9NO3 with molecular weight 203.194 g/mol, demonstrating how minor structural modifications significantly impact the overall molecular properties.
The positioning of functional groups represents a critical differentiating factor among dihydroquinoline derivatives. While this compound features N-substitution with the acetic acid moiety, the oxo-derivative mentioned above exhibits C-4 substitution with concurrent N-H functionality and a ketone group at position 2. These positional differences create distinct electronic environments and conformational preferences that influence the compounds' reactivity patterns and biological activities. The presence or absence of carbonyl functionality within the heterocyclic ring dramatically alters the electron distribution and hydrogen bonding capabilities of these molecules.
Structural comparisons with 3,4-dihydro-1(2H)-quinolinecarboxylic acid ethyl ester (CAS: 54915-68-3) provide additional insights into the effects of different carboxylic acid derivatives. This related compound exhibits molecular formula C12H15NO2 with molecular weight 205.253 g/mol, featuring direct attachment of the carboxylic ester group to the nitrogen center rather than through a methylene spacer. The absence of the intervening methylene group creates a more constrained molecular geometry and different electronic interactions between the aromatic system and the carboxylic functionality.
The comparative analysis extends to substituted derivatives such as 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, which demonstrates how aromatic and electron-withdrawing substituents modify the core dihydroquinoline framework. This compound crystallizes in a monoclinic system with specific unit cell parameters that reflect the influence of bulky substituents on molecular packing. The presence of the trifluoromethyl group introduces significant electronic effects that alter the compound's properties compared to unsubstituted derivatives like the target compound.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| This compound | 1993054-50-4 | C11H14ClNO2 | 227.69 | N-substituted acetic acid, hydrochloride salt |
| (2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | 21298-80-6 | C11H9NO3 | 203.194 | C-4 substituted, 2-oxo functionality |
| 3,4-Dihydro-1(2H)-quinolinecarboxylic acid ethyl ester | 54915-68-3 | C12H15NO2 | 205.253 | Direct N-carboxylate ester attachment |
Electronic Structure Elucidation via Computational Modeling
Computational modeling studies utilizing density functional theory have provided crucial insights into the electronic structure characteristics of dihydroquinoline derivatives, establishing fundamental principles applicable to this compound. Theoretical investigations employing basis sets such as 6-31G(d,p) have demonstrated the electronic distribution patterns within the dihydroquinoline framework and the influence of various substituents on molecular orbital energies. These computational approaches reveal the nature of frontier molecular orbitals and their role in determining chemical reactivity and stability.
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis represents a fundamental component of electronic structure characterization for dihydroquinoline compounds. The energy gap between these frontier orbitals, typically denoted as the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap, provides critical information about molecular stability and reactivity. Computational studies on related dihydroquinoline derivatives have shown that substituent effects significantly influence this energy gap, with electron-donating groups generally reducing the gap while electron-withdrawing groups increase it. The presence of the acetic acid substituent in the target compound introduces both inductive and resonance effects that modulate the frontier orbital energies.
The computational modeling reveals that the electronic structure of dihydroquinoline derivatives exhibits characteristic features related to the partial saturation of the heterocyclic ring. The presence of saturated carbon centers at positions 3 and 4 disrupts the complete conjugation found in quinoline, creating distinct electronic regions within the molecule. The aromatic benzene portion maintains its characteristic π-electron system, while the saturated portion introduces σ-bonding patterns that influence the overall electron distribution. This structural duality creates unique electronic properties that distinguish dihydroquinolines from both fully aromatic and completely saturated analogs.
Natural Bond Orbital analysis provides additional insights into the electronic structure by revealing the nature of bonding interactions and charge transfer processes within the molecule. These calculations demonstrate the degree of charge delocalization between the aromatic and saturated portions of the dihydroquinoline framework. The nitrogen atom serves as a crucial bridging element that facilitates electronic communication between different regions of the molecule. The attachment of the acetic acid substituent through the nitrogen center creates additional pathways for charge transfer and orbital interactions that influence the compound's overall electronic characteristics.
The computational investigations have also revealed the importance of conformational effects on electronic structure properties. Different rotational conformers of the acetic acid substituent exhibit varying degrees of orbital overlap and electronic interactions with the dihydroquinoline core. Energy calculations demonstrate that certain conformations are preferentially stabilized through intramolecular interactions, including hydrogen bonding between the carboxylic acid group and aromatic π-systems or heteroatoms within the molecule.
Crystallographic Studies and Conformational Dynamics
Crystallographic investigations of dihydroquinoline derivatives have provided fundamental insights into the solid-state structures and intermolecular interactions that govern crystal packing arrangements. Related compounds within this chemical family have been characterized through single-crystal X-ray diffraction techniques, revealing specific space group symmetries and unit cell parameters that reflect the molecular geometry and packing preferences. These studies demonstrate that dihydroquinoline compounds typically crystallize in monoclinic or triclinic systems, with specific space groups determined by the nature and positioning of substituents.
The crystal structure analysis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one provides valuable comparative data for understanding the crystallographic behavior of dihydroquinoline derivatives. This compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 16.002(3) Å, b = 5.170(1) Å, c = 17.733(3) Å, and β = 111.11(2)°, resulting in a unit cell volume of 1368.5(3) ų with Z = 4. These crystallographic parameters reflect the influence of bulky substituents on molecular packing and demonstrate the accommodation of phenyl and trifluoromethyl groups within the crystal lattice.
Conformational dynamics studies reveal the flexibility inherent in dihydroquinoline structures, particularly regarding the orientation of substituents attached to the nitrogen center. The acetic acid substituent in this compound possesses rotational freedom around the N-C bond, creating multiple accessible conformations that differ in their energy and molecular geometry. Computational investigations suggest that certain conformations are stabilized through intramolecular interactions, including hydrogen bonding between the carboxylic acid group and the aromatic system or other heteroatoms within the molecule.
The intermolecular interactions observed in crystallographic studies of related dihydroquinoline compounds include π-π stacking interactions between aromatic rings, hydrogen bonding networks involving nitrogen and oxygen atoms, and weak Van der Waals contacts that contribute to crystal stability. The presence of the hydrochloride salt functionality in the target compound introduces additional ionic interactions and hydrogen bonding patterns that influence crystal packing arrangements. Chloride anions typically coordinate with protonated nitrogen centers or carboxylic acid groups, creating specific geometric arrangements that stabilize the crystalline structure.
Temperature-dependent crystallographic studies have revealed the thermal behavior and phase transitions that occur in dihydroquinoline crystals. These investigations demonstrate that molecular motion increases with temperature, leading to changes in unit cell parameters and potential phase transitions at elevated temperatures. The conformational flexibility of substituents becomes more pronounced at higher temperatures, allowing for greater molecular motion within the crystal lattice while maintaining the overall structural integrity.
| Compound | Space Group | Unit Cell Parameters | Volume | Z |
|---|---|---|---|---|
| 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | P21/c | a=16.002(3), b=5.170(1), c=17.733(3) Å, β=111.11(2)° | 1368.5(3) ų | 4 |
| 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one | P21/c | a=8.6770(9), b=10.0816(11), c=11.6293(12) Å, β=95.747(2)° | 1012.20(18) ų | 4 |
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-7-3-5-9-4-1-2-6-10(9)12;/h1-2,4,6H,3,5,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBHJYFFSULHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride typically involves:
- Formation of the 3,4-dihydroquinoline core via cyclization of appropriate precursors like cinnamamide or o-aminobenzaldehyde derivatives.
- Introduction of the acetic acid side chain at the nitrogen (N-1) position.
- Conversion to the hydrochloride salt for improved stability and handling.
Preparation of the 3,4-Dihydroquinoline Core
A key step in the preparation is the formation of the 3,4-dihydroquinoline skeleton. According to a patent describing the preparation of 3,4-dihydroquinoline-2(1H)-ketone compounds, the method involves:
- Reacting cinnamamide compounds with fatty aldehydes in the presence of an oxidizing agent and organic solvent.
- The reaction is conducted in a sealed pressure-resistant tube heated in an oil bath.
- After completion, the product is isolated by flash column chromatography, yielding 3,4-dihydroquinoline-2(1H)-one derivatives which serve as intermediates for further functionalization.
Alternative Redox-Triggered Synthesis
Recent research has developed a redox-neutral hydride-transfer strategy for synthesizing highly functionalized 3,4-dihydroquinolin-2(1H)-ones, which can be adapted for preparing derivatives like this compound:
- Starting from o-aminobenzaldehyde and appropriate nucleophiles (e.g., Meldrum's acid), the reaction proceeds via in situ generation of reactive intermediates.
- This method allows for switchable synthesis of various substituted dihydroquinolines under mild conditions.
- The approach is advantageous for precise functionalization and has been demonstrated in the synthesis of bioactive compounds.
Purification and Characterization
- Purification is generally achieved by chromatographic techniques such as flash column chromatography.
- The hydrochloride salt form improves crystallinity and handling.
- Analytical methods include HPLC for purity assessment and NMR for structural confirmation.
Data Table: Summary of Preparation Methods
Research Findings and Notes
- The pressure-sealed tube method allows for controlled cyclization and high yields of the dihydroquinoline core.
- Redox-triggered synthesis offers a versatile route with potential for structural diversity and mild reaction conditions.
- Alkylation steps require careful control of reaction conditions to prevent over-alkylation or side reactions.
- Formation of the hydrochloride salt enhances compound stability and is preferred for pharmaceutical applications.
- No direct preparation method specifically naming "this compound" was found in the searched literature, but the described synthetic routes are standard for related derivatives.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1-acetic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydroquinolin-1(2H)-ylacetic acid hydrochloride is structurally related to tetrahydroquinolines, which are known for their diverse biological activities. Research indicates that modifications of the tetrahydroquinoline core can lead to compounds with significant therapeutic potential.
- Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinolines exhibit low micromolar inhibition against various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and skin carcinoma (A-431) . The compound showed IC50 values as low as 2.0 µM, indicating strong antiproliferative effects.
- Structure-Activity Relationship : The incorporation of different aryl groups at specific positions on the quinoline structure significantly enhances biological activity. For example, the presence of an aryl group at position 4 was found to increase the antiproliferative effect by up to 90% compared to the parent compound .
Anticancer Research
The role of this compound in cancer research is particularly noteworthy. Its derivatives have been synthesized and tested for their anticancer properties.
Case Study: Synthesis and Testing
A series of tetrahydroquinoline compounds were synthesized and screened for their anticancer activity. The lead compound demonstrated effective activity against multiple cancer cell lines with varying degrees of potency:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| H460 | 4.9 ± 0.7 | High |
| A-431 | 2.0 ± 0.9 | Very High |
| HT-29 | 4.4 ± 1.3 | High |
| DU145 | 12.0 ± 1.6 | Moderate |
| MCF7 | 14.6 ± 3.9 | Moderate |
This data suggests that the compound has substantial potential as a therapeutic agent in oncology .
Biochemical Studies
Apart from its applications in cancer therapy, this compound is also being investigated for its biochemical properties.
- Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as BET bromodomain proteins, which play a role in regulating gene expression linked to cancer . The structure of the compound allows it to interact effectively with these proteins, showcasing its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinolin-1(2H)-ylacetic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituted Derivatives
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrochloride
- CAS : 53009-13-5
- Molecular Formula: C₁₃H₁₈ClNO₄
- Molecular Weight : 295.74 g/mol
- Key Differences: Contains methoxy groups at positions 6 and 7 on the isoquinoline ring. The tetrahydroisoquinoline core increases rigidity compared to the dihydroquinoline system. Applications: Used in neuropharmacology studies due to structural similarity to neurotransmitters .
(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-acetic Acid Hydrochloride
- CAS : 1185301-86-3
- Molecular Formula : C₁₃H₁₇ClN₂O₂
- Molecular Weight : 268.75 g/mol
- Key Differences: Features a dimethyl-substituted isoquinoline ring and an amino-acetic acid side chain. Enhanced steric hindrance due to methyl groups may influence receptor binding. Applications: Investigated for enzyme inhibition and as a precursor in anticancer drug synthesis .
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic Acid
- CAS : 80050-81-3
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol (free acid form)
- Key Differences: Propanoic acid side chain instead of acetic acid, altering hydrophobicity. Lacks hydrochloride salt, reducing aqueous solubility. Applications: Intermediate in peptide-mimetic drug design .
Physicochemical and Functional Comparisons
| Property | 3,4-Dihydroquinolin-1(2H)-ylacetic Acid HCl | 2-(6,7-Dimethoxy-THIQ)-acetic Acid HCl | (3,3-Dimethyl-Isoquinoline)-acetic Acid HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 227.69 | 295.74 | 268.75 |
| Solubility | High (due to HCl salt) | Moderate (polar substituents) | Moderate (steric hindrance) |
| Bioactivity | Intermediate for kinase inhibitors | Neurotransmitter analog | Enzyme inhibition |
| Key Substituents | Acetic acid, HCl | Methoxy groups, tetrahydroisoquinoline | Dimethyl groups, amino-acetic acid |
| References |
Biological Activity
3,4-Dihydroquinolin-1(2H)-ylacetic acid hydrochloride (CAS No. 1993054-50-4) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound exhibits a range of effects, including:
- Anticancer Activity : It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies indicate that it can effectively reduce cell viability in lung carcinoma (H460), skin carcinoma (A-431), and colon adenocarcinoma (HT-29) cells with IC50 values ranging from 2.0 to 12.0 µM .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity, suggesting that this compound may also possess similar effects against bacterial and fungal strains .
- Neuroprotective Effects : Some derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), indicating possible applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Summary
The table below summarizes key biological activities associated with this compound based on current research findings.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results showed significant inhibition rates, particularly in skin and lung cancer cells, indicating its potential as a chemotherapeutic agent .
- Neuroprotection Research : Another study focused on its ability to inhibit AChE, revealing that certain derivatives could cross the blood-brain barrier (BBB) effectively while maintaining low toxicity levels in vitro and in vivo .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited considerable antimicrobial activity against a range of pathogens, suggesting its utility in developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for enhancing the efficacy of this compound. Modifications at specific positions on the quinoline ring can significantly affect biological activity:
- Substituents at the 4-position : Compounds with unsubstituted phenyl rings showed higher anticancer activity compared to those with bulky substituents .
- Lipophilicity : Increased lipophilicity often correlates with improved cellular uptake and bioavailability, which is essential for maximizing therapeutic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
